2-(4-Methoxycyclohexyl)propan-1-amine
Description
2-(4-Methoxycyclohexyl)propan-1-amine is a secondary amine featuring a cyclohexyl ring substituted with a methoxy group at the 4-position and a propan-1-amine chain at the 2-position.
Properties
IUPAC Name |
2-(4-methoxycyclohexyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGZTZHXMFEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxycyclohexyl)propan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxycyclohexanone with a suitable alkylating agent, followed by reductive amination to introduce the amine group.
Alkylation: 4-Methoxycyclohexanone is reacted with an alkyl halide (such as 1-bromopropane) in the presence of a base (e.g., potassium carbonate) to form the corresponding alkylated product.
Reductive Amination: The alkylated product is then subjected to reductive amination using an amine source (such as ammonia or methylamine) and a reducing agent (e.g., sodium cyanoborohydride) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by purification and isolation of the final product. Reaction conditions are optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxycyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methoxycyclohexyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various medical conditions, including neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxycyclohexyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Methoxycyclohexyl)propan-1-amine with key analogs:
Key Observations:
- Lipophilicity : The cyclohexyl group in the target compound increases lipophilicity (logP ~1.5) compared to phenyl ether analogs (logP ~1.2). This may enhance membrane permeability but reduce aqueous solubility.
- Amine Position : The 1° amine (propan-1-amine) in the target compound offers distinct stereoelectronic properties compared to 2° amines (e.g., propan-2-amine in amphetamine analogs), influencing receptor binding and metabolic pathways.
- Ring Saturation : The saturated cyclohexyl ring may confer greater metabolic stability versus aromatic phenyl groups, which are prone to oxidative metabolism .
Role in Medicinal Chemistry
- Benzothiazepine Synthesis: Analogs like 3-[(4-Methoxyphenyl)oxy]propan-1-amine are used to synthesize 1,4-benzothiazepines, which stabilize ryanodine receptor 2 (RyR2) channels. The cyclohexyl variant could modulate steric interactions in similar scaffolds .
- Amphetamine Analogs : 1-(4-Methoxyphenyl)propan-2-amine (4-methoxyamphetamine) exhibits serotonergic activity. The cyclohexyl analog’s bulkier structure may reduce CNS penetration but improve selectivity for peripheral targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
